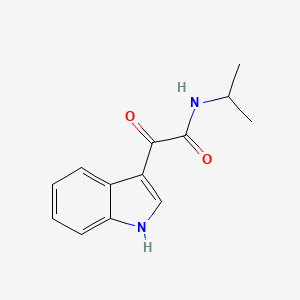

2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8(2)15-13(17)12(16)10-7-14-11-6-4-3-5-9(10)11/h3-8,14H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMOPMGBQZAQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401252410 | |

| Record name | N-(1-Methylethyl)-α-oxo-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55654-70-1 | |

| Record name | N-(1-Methylethyl)-α-oxo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-α-oxo-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Indol 3 Yl N Isopropyl 2 Oxoacetamide and Its Analogs

Strategies for Indole (B1671886) Ring Functionalization

The functionalization of the indole ring is a critical aspect of synthesizing 2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide and its derivatives. The indole nucleus is generally susceptible to electrophilic substitution, primarily at the C3 position. This inherent reactivity is exploited in many synthetic strategies. unicam.it

One common approach involves the direct acylation of the indole ring at the C3 position. For instance, the Friedel-Crafts reaction using oxalyl chloride introduces the desired glyoxylyl chloride moiety, which is a key precursor to the oxoacetamide group. nih.gov The reaction typically proceeds under mild conditions and provides a direct route to 3-substituted indoles.

Alternative strategies focus on the functionalization of pre-existing indole derivatives. For example, 2-indolylmethanols can be activated by Brønsted or Lewis acids to generate electrophilic intermediates that react with various nucleophiles. unicam.itresearchgate.net This method allows for the introduction of diverse substituents at different positions of the indole ring, offering a versatile approach to a wide range of analogs. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl or heteroaryl groups at specific positions of the indole ring, typically after halogenation of the ring. nih.gov This strategy is particularly useful for creating derivatives with extended aromatic systems.

Amidation Reactions for Oxoacetamide Moiety Formation

The formation of the oxoacetamide moiety is a crucial step in the synthesis of the target compound and its analogs. This is typically achieved through an amidation reaction between an activated carboxylic acid derivative and an amine.

A prevalent method involves the reaction of an indol-3-yl-glyoxylyl chloride intermediate with the desired amine, in this case, isopropylamine (B41738). nih.gov This reaction is often carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. nih.gov The indol-3-yl-glyoxylyl chloride is itself prepared by reacting the parent indole with oxalyl chloride. nih.gov

Alternative coupling reagents can also be employed to facilitate the amidation. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid group of indole-3-glyoxylic acid, which then reacts with the amine to form the amide bond. nih.gov This method avoids the use of the more reactive and moisture-sensitive acid chloride.

Direct C-H amidation of indoles at the C3 position has also been explored using electrophilic nitrogen sources in the presence of a catalyst, offering a more atom-economical approach. nih.gov

| Reaction Type | Reagents | Key Features |

| Acid Chloride Amidation | Indol-3-yl-glyoxylyl chloride, Isopropylamine, Triethylamine | High reactivity, common method. nih.govnih.gov |

| CDI Coupling | Indole-3-glyoxylic acid, 1,1'-Carbonyldiimidazole, Isopropylamine | Milder conditions, avoids acid chloride. nih.gov |

| Direct C-H Amidation | Indole, Electrophilic nitrogen source, Catalyst | Atom-economical, direct functionalization. nih.gov |

Multi-Step Synthesis Pathways for the Chemical Compound and its Derivatives

The synthesis of this compound and its derivatives is typically accomplished through multi-step pathways that combine indole ring formation or functionalization with the construction of the oxoacetamide side chain.

A common synthetic route begins with a commercially available indole or a substituted indole. nih.gov The first step often involves the functionalization of the indole ring, for example, by N-alkylation or substitution on the benzene (B151609) portion of the indole nucleus. nih.gov Following this, the C3 position is acylated, typically using oxalyl chloride, to form the indol-3-yl-glyoxylyl chloride intermediate. nih.govnih.gov The final step is the amidation of this intermediate with isopropylamine or a substituted amine to yield the desired product. nih.gov

Continuous flow synthesis has emerged as a modern approach for multi-step synthesis, offering advantages in terms of reaction control, safety, and scalability. nih.govsyrris.jp This methodology can be applied to the synthesis of complex indole derivatives by integrating several reaction steps into a continuous process. nih.gov

Example of a Multi-Step Synthesis: nih.gov

N-Alkylation: Reaction of a substituted indole with an alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).

Acylation: Treatment of the N-alkylated indole with oxalyl chloride in a non-polar solvent like dry ether to form the corresponding indol-3-yl-glyoxylyl chloride.

Amidation: Reaction of the crude glyoxylyl chloride with isopropylamine and a base like triethylamine in a solvent such as dichloromethane (B109758) to afford the final 2-(N-alkyl-indol-3-yl)-N-isopropyl-2-oxoacetamide.

Derivatization Approaches for Structural Analogs of this compound

Modification of the indole nitrogen (N1 position) is a common strategy to create analogs of this compound. organic-chemistry.orgnih.gov N-substitution can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also impact its biological activity. mdpi.com

Alkylation of the indole nitrogen is a straightforward method, typically achieved by treating the indole with an alkyl halide in the presence of a base. nih.gov For instance, reacting 5-methoxyindole (B15748) with sodium hydride followed by ethyl bromide yields 1-ethyl-5-methoxyindole. nih.gov A variety of alkyl and substituted alkyl groups can be introduced using this method. mdpi.com

Arylation of the indole nitrogen can be accomplished through methods like the Buchwald-Hartwig amination, providing access to N-aryl indole derivatives. Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization has also been used to synthesize N-arylated and N-alkylated indoles. organic-chemistry.org Nucleophilic substitution reactions on 1-hydroxyindole (B3061041) derivatives have also been reported to yield N-substituted indoles. researchgate.netresearchgate.net

| Substitution Type | Example Reagents | Resulting Moiety |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl group nih.gov |

| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl group |

| PIFA-mediated Cyclization | Phenyliodine bis(trifluoroacetate) | N-Aryl or N-Alkyl group organic-chemistry.org |

Varying the substituent on the acetamide (B32628) nitrogen allows for the exploration of structure-activity relationships. mdpi.comnih.govnih.gov A wide range of primary and secondary amines can be used in the amidation step to generate a library of N-substituted oxoacetamides.

For example, instead of isopropylamine, other amines such as cyclopropylamine, N-(4-fluorobenzyl)amine, and various substituted anilines have been used to synthesize a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives. mdpi.com The choice of amine can significantly influence the biological properties of the final compound. nih.gov

The synthesis of indole-3-acetamides with various substituted anilines has been achieved via coupling with indole-3-acetic acid using 1,1-carbonyldiimidazole. nih.gov This highlights the versatility of the amidation reaction in creating a diverse set of analogs.

Further structural diversity can be achieved through cyclization reactions involving the indole nucleus and its substituents. These reactions can lead to the formation of fused heterocyclic systems with unique three-dimensional structures.

For instance, 2-indolylmethanols can undergo [3+3] cyclization reactions with various partners to furnish indole-fused scaffolds. researchgate.net Cascade reactions, such as an arylation/cyclization between indole acetamides and 3-substituted indoles, have been developed to synthesize indolyl pyrroloindolines. rsc.org

Palladium-catalyzed cyclization of 2-alkynylaniline derivatives is another significant approach to construct 2-substituted or 2,3-disubstituted indoles, which can then be further elaborated to the desired oxoacetamide derivatives. mdpi.com Base-promoted tandem cyclization of 2-(indol-3-yl)naphthoquinones with benzamidines can lead to polysubstituted pyrimido[4,5-b]indoles. researchgate.net

These cyclization strategies significantly expand the chemical space accessible from simple indole precursors, enabling the synthesis of complex, polycyclic analogs of this compound.

Novel Synthetic Procedures and One-Pot Reaction Strategies

The synthesis of this compound and its analogs, a class of compounds known as indole-3-glyoxylamides, has been an area of active investigation. Researchers have moved beyond traditional multi-step syntheses to develop more efficient, novel procedures and one-pot strategies that offer advantages in terms of yield, purity, and operational simplicity. These modern methodologies facilitate the creation of diverse libraries of indole-3-glyoxylamide (B122210) derivatives for various research applications.

A prevalent and effective strategy for synthesizing N-substituted indole-3-glyoxylamides involves a one-pot, two-step reaction. This approach typically begins with the reaction of a substituted or unsubstituted indole with oxalyl chloride in an anhydrous solvent like diethyl ether or dichloromethane. This initial step generates a highly reactive indole-3-glyoxylyl chloride intermediate. Without isolating this intermediate, a variety of primary or secondary amines are introduced to the reaction mixture, leading to the formation of the desired N-substituted 2-(1H-indol-3-yl)-2-oxoacetamide derivative. ajprd.comnih.gov This method is noted for its efficiency and has been successfully applied to produce a wide range of analogs. ajprd.com

Recent studies have highlighted the versatility of this one-pot approach for creating libraries of MNP-inspired (Marine Natural Product) brominated indole-3-glyoxylamides. nih.gov In this procedure, the initial acylation of brominated indoles with oxalyl chloride is followed by an amide coupling reaction with various amino acid esters. The choice of solvent was found to be crucial; while THF is sometimes used, DMF with heating to approximately 90°C provided better solubilization for more polar amino acids, resulting in higher yields. nih.gov

Another well-established, albeit multi-step, synthetic route that has been refined for producing novel analogs involves the initial synthesis and isolation of the indole-3-glyoxylyl chloride. For instance, in the synthesis of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, the 2-adamantanyl-1H-indole precursor is first reacted with oxalyl chloride in anhydrous diethyl ether. mdpi.comnih.gov The resulting intermediate, 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetyl chloride, is then reacted with a diverse set of substituted amines in toluene (B28343) at 60°C to yield the final products in high yields, which are then purified by column chromatography. mdpi.com This method, while not a one-pot reaction, is considered relatively simple and provides high yields of easily purified compounds. mdpi.com

The following tables summarize the findings from these synthetic methodologies.

| Indole Precursor | Amine/Nucleophile | Key Reagents | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Arylindoles | Various Amines | Oxalyl Chloride | Not Specified | One-pot | N-Alkyl/Aryl-2-arylindol-3-yl glyoxylamides | 82-93% | ajprd.com |

| Brominated Indoles | Amino Acid Esters | Oxalyl Chloride | DMF | ~90 °C | Brominated Indol-3-yl-glyoxylamides | Good | nih.gov |

| Tryptamine (B22526) | Indole-3-glyoxalylchloride (in situ) | Oxalyl Chloride | Not Specified | Not Specified | Bis(indolyl)glyoxylamides | 82-93% | ajprd.com |

| Amine Reactant | Product Name | Yield |

|---|---|---|

| Cyclopropylamine | N-Cyclopropyl-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide | 87.0% |

| 4-Fluorobenzylamine | N-(4-Fluorobenzyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide | 87.5% |

| 2-(Thiophen-2-yl)ethylamine | 2-(2-Adamantane-1H-indol-3-yl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)acetamide | 88.9% |

| 2-(1H-Indol-2-yl)ethylamine | N-(2-(1H-Indol-2-yl)ethyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide | 87.9% |

| p-Toluidine | 2-(2-Adamantane-3H-indol-3-yl)-2-oxo-N-p-tolylacetamide | 86.5% |

| 2,4-Dimethylaniline | N-(2,4-Dimethylphenyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide | 81.5% |

Molecular Characterization and Structural Analysis of 2 1h Indol 3 Yl N Isopropyl 2 Oxoacetamide and Its Derivatives

Spectroscopic Analysis (NMR, IR, UV, Mass Spectrometry)

Spectroscopic analysis provides critical insights into the electronic structure and conformational behavior of molecules in solution. For N-monosubstituted indol-3-yl-glyoxalylamides, such as 2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, nuclear magnetic resonance (NMR) spectroscopy has been a key tool in determining conformational preferences.

Research on a series of these compounds has shown that, unlike asymmetrically N,N-disubstituted variants which may exist as a mixture of syn- and anti-periplanar rotamers, the N-monoalkylated compounds consistently show only one set of peaks in their NMR spectra. tandfonline.com This observation strongly indicates the presence of only one stable rotamer in solution. tandfonline.com This conformational stability is a key feature of the molecule's solution-state structure. While this finding confirms the compound's conformational purity, detailed public datasets for 1H NMR, 13C NMR, IR, UV-Vis, and mass spectrometry for the parent compound are not widely reported in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography offers definitive proof of molecular structure in the solid state, providing precise atomic coordinates and revealing details about molecular geometry and packing.

The solid-state structure of this compound has been successfully determined by X-ray diffraction. tandfonline.com The analysis of its crystal structure revealed significant details about its preferred conformation, which are further discussed in the following section. tandfonline.com

For comparison and to illustrate the structural characteristics within this class of compounds, the detailed crystal structure of a derivative, 2-(1-ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, has been reported. nih.gov The crystallographic data and refinement parameters for this derivative are summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C16H20N2O3 |

| Formula Weight | 288.34 |

| Temperature | 113 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 11.593(3) Å b = 9.182(2) Å c = 27.796(6) Å |

| Volume | 2958.8(11) ų |

| Z (Molecules per unit cell) | 8 |

| Reflections Collected | 25486 |

| Independent Reflections | 3527 |

| Final R indices [I > 2σ(I)] | R1 = 0.047 |

| R indices (all data) | wR2 = 0.133 |

Conformational Analysis and Intermolecular Interactions

The combination of spectroscopic and crystallographic data allows for a comprehensive understanding of the molecule's conformation and the non-covalent interactions that stabilize its structure in both solution and the solid state.

The crystal structure of this compound reveals that the molecule adopts a syn conformation. tandfonline.com This specific arrangement is stabilized by a strong intramolecular N–H⋯O hydrogen bond between the amide proton and a proximate carbonyl oxygen atom. tandfonline.com This intramolecular interaction locks the side chain's conformation and explains the observation of a single rotamer in NMR studies. tandfonline.com

In the crystal lattice of the derivative 2-(1-ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, the packing is further stabilized by a network of intermolecular forces. nih.gov These include weak π–π stacking interactions between the indole (B1671886) rings of adjacent molecules. nih.gov The centroid-centroid distances for these interactions have been measured at 3.577(9) Å and 3.693(9) Å. nih.gov Additionally, the crystal packing is reinforced by intermolecular C—H⋯O and N—H⋯O hydrogen bonds, creating a stable three-dimensional network. nih.gov It is noteworthy that in the structure of this derivative, the atoms of the N-isopropyl group were found to be disordered over two sites. nih.gov

Structure Activity Relationship Sar Studies of 2 1h Indol 3 Yl N Isopropyl 2 Oxoacetamide Derivatives

Impact of Indole (B1671886) Ring Substituents on Biological Potency

The indole ring is a key pharmacophoric element, and substitutions on this bicyclic system can dramatically alter the biological potency of 2-(1H-indol-3-yl)-2-oxoacetamide derivatives. The position and electronic nature of these substituents are critical determinants of activity.

Research into indole-3-glyoxylamides as antiprion agents has provided detailed insights into the SAR of the indole core. While initial studies focused on optimizing substituents at the N-1 and C-2 positions, subsequent investigations explored the impact of substitutions at positions C-4 through C-7. nih.gov These studies revealed that derivatization at the C-4, C-5, and C-7 positions was generally not well-tolerated. researchgate.net However, substitution at the C-6 position proved to be highly effective in enhancing antiprion activity. Specifically, the introduction of strongly electron-withdrawing groups at C-6, such as a nitro or cyano group, led to a significant improvement in biological potency, in some cases by up to an order of magnitude. nih.govresearchgate.net Furthermore, these C-6 substituents were found to confer higher metabolic stability to the compounds. nih.gov

In a different therapeutic context, for a series of N-(benzyl)indol-3-ylglyoxylamides acting as benzodiazepine (B76468) receptor (BzR) ligands, substitutions at the C-5 position of the indole ring were shown to have an interdependent effect with substituents on the N-benzyl ring in determining receptor affinity. nih.gov For instance, the presence of a nitro group at the C-5 position influenced the preferred binding pose of the ligand within the receptor. nih.gov

The table below summarizes the observed effects of indole ring substitutions on the biological activity of indole-3-glyoxylamide (B122210) derivatives based on findings from various studies.

Table 1: Effect of Indole Ring Substituents on Biological Activity of Indole-3-Glyoxylamide Derivatives

| Position of Substitution | Type of Substituent | Effect on Biological Potency | Therapeutic Area |

|---|---|---|---|

| C-4 | Various | Generally not tolerated or decreased activity | Antiprion |

| C-5 | Nitro (NO₂) | Influences binding affinity and pose | Benzodiazepine Receptor Ligands |

| C-5 | Various | Generally not tolerated or decreased activity | Antiprion |

| C-6 | Electron-withdrawing (e.g., NO₂, CN) | Significantly improved activity and metabolic stability | Antiprion |

| C-7 | Various | Generally not tolerated or decreased activity | Antiprion |

These findings underscore the sensitivity of biological activity to the substitution pattern on the indole ring, with the C-6 position emerging as a "hotspot" for beneficial modifications in certain therapeutic applications.

Influence of N-Isopropyl Moiety and Acetamide (B32628) Side Chain Modifications on Activity Profile

The N-substituent on the acetamide portion of the molecule plays a crucial role in modulating the activity profile. In the parent compound, this is an isopropyl group. SAR studies on related indole-3-glyoxylamides have explored a wide range of N-alkyl and N-aryl substituents, providing a context for understanding the role of the N-isopropyl group.

For a series of N,N-dialkyl-2-phenylindol-3-ylglyoxylamides acting as ligands for the translocator protein (TSPO), a key requirement for high efficacy was the presence of at least one N-alkyl group with one to three carbon atoms. unipi.it This observation suggests that small, lipophilic alkyl groups like isopropyl are favorable for activity at this position. In asymmetrically disubstituted N,N-dialkyl glyoxylamides, steric effects determine the rotational conformation (rotamers) around the amide bond, with the bulkier alkyl group preferentially oriented trans to the amide carbonyl group. researchgate.net In monoalkylated derivatives like the N-isopropyl compound, only one stable rotamer is typically observed. researchgate.net

In the development of antitumor agents, modifications to the acetamide side chain have been investigated. For example, in a series of analogs of the potent tubulin inhibitor Indibulin, which features an N-(pyridin-4-yl) group, introducing an amino acid spacer into the glyoxamide chain was explored. nih.gov While most of these modifications led to a decrease in activity, the glycine (B1666218) derivative showed promising anticancer properties, indicating that specific, carefully chosen modifications to the side chain can be beneficial. nih.gov

The table below presents data on the cytotoxic activity of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives against various cancer cell lines, illustrating the impact of modifying the N-substituent.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of N-Substituted Indole-3-glyoxylamide Derivatives

| Compound | N-Substituent | Hela (Cervical Cancer) | MCF7 (Breast Cancer) | HepG2 (Liver Cancer) |

|---|---|---|---|---|

| 5a | Cyclopropyl | >100 | >100 | >100 |

| 5f | Phenyl | 17.65 ± 1.54 | 25.43 ± 1.87 | 30.12 ± 2.11 |

| 5g | 4-Methylphenyl (p-tolyl) | 20.34 ± 1.68 | 28.76 ± 2.03 | 25.43 ± 1.98 |

| 5j | 4-Methoxyphenyl | 22.16 ± 1.82 | 30.12 ± 2.15 | 28.71 ± 2.09 |

| 5r | 4-(Dimethylamino)phenyl | 15.43 ± 1.49 | 18.98 ± 1.76 | 10.56 ± 1.14 |

Data adapted from a study on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives.

As shown in the table, replacing a small alkyl group (cyclopropyl) with various substituted aryl groups significantly impacts cytotoxic activity, highlighting the sensitivity of the biological response to the nature of the N-substituent.

Role of the Oxoacetamide Linker in Ligand-Target Interactions

The oxoacetamide (or glyoxylamide) linker is a critical structural motif that connects the indole core to the N-isopropyl group. This two-carbon linker, with its two carbonyl groups, is not merely a spacer but an active participant in binding to biological targets. Its conformational flexibility and hydrogen bonding capabilities are key to its function.

Molecular modeling studies on bis(indolyl)glyoxylamides have shown that the glyoxylamide moiety plays a pivotal role in the interaction with enzymes such as topoisomerase II and dihydrofolate reductase. nih.gov The ability of the carbonyl oxygens to act as hydrogen bond acceptors is crucial for anchoring the ligand within the active site of the target protein.

The importance of this linker is further underscored by studies where modifications to it were not well-received. In the development of indole-3-glyoxylamides as antiprion agents, a number of modifications to the glyoxylamide substructure were probed, but none were well-tolerated, suggesting that the integrity of this linker is essential for maintaining biological activity. nih.gov Similarly, in a series of antitumor agents, moving the glyoxamide chain from the C-3 position to the C-4 or C-5 positions of the indole ring was explored, but these changes were generally detrimental to activity. nih.gov

Rational Design Principles for Enhanced Biological Activity

Rational drug design aims to develop new medications based on a mechanistic understanding of how they interact with biological targets. consensus.app For 2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide derivatives, several design principles have emerged from extensive SAR studies.

One key principle is scaffold hopping and decoration , where the core indole-3-glyoxylamide scaffold is retained and "decorated" with different functional groups to optimize interactions with a specific target. nih.govnih.gov For instance, recognizing the antiproliferative activity of bisindole structures, researchers have designed and synthesized bis(indolyl)glyoxylamides, which have demonstrated significant anticancer and antibacterial activities. nih.gov

Another principle is the optimization of physicochemical properties . This involves modifying the structure to improve characteristics like solubility, metabolic stability, and oral bioavailability. For example, in the development of antiprion agents, the introduction of electron-withdrawing groups at the C-6 position of the indole not only enhanced potency but also improved microsomal stability. nih.gov Similarly, replacing aryl rings with different heterocycles in some indole-3-glyoxylamides was shown to increase water solubility. nih.gov

Structure-based design is also a powerful strategy when the three-dimensional structure of the biological target is known. By understanding the shape and chemical environment of the binding site, substituents on the indole ring and the N-acetamide moiety can be chosen to maximize complementary interactions, such as hydrogen bonds and hydrophobic contacts, thereby enhancing binding affinity and potency. ajprd.com

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate ligand-target interactions at a molecular level and to rationalize observed SAR data.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to understand the binding modes of 2-(1H-indol-3-yl)-2-oxoacetamide derivatives and to explain their biological activities.

In the development of novel anticancer agents, molecular docking studies have been used to simulate the binding of N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides to the MDM2 receptor, a protein that regulates the tumor suppressor p53. ajprd.comresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. For example, one study found that 2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide showed a high binding affinity for the MDM2 receptor. researchgate.net

Similarly, docking studies have been employed to understand how indole-3-glyoxylamides inhibit tubulin polymerization, a key mechanism for many anticancer drugs. ajprd.com These simulations can place the ligand in the colchicine (B1669291) binding site of tubulin, helping to explain how these molecules disrupt microtubule dynamics and arrest cell division. mdpi.com The insights gained from docking can guide the design of new derivatives with improved binding affinity and, consequently, enhanced anticancer potency.

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This allows for the assessment of the conformational stability of the ligand-protein complex and a more detailed analysis of the interactions. researchgate.netuzh.ch

MD simulations have been applied to study indole-containing ligands to understand their binding stability and dynamics. For instance, in a study of natural indole alkaloids as potential inhibitors of Plasmepsin II, an enzyme from the malaria parasite, 100-nanosecond MD simulations were performed. chemmethod.com These simulations help to evaluate the stability of the protein-ligand complex in a simulated physiological environment by analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms. researchgate.netchemmethod.com

For a series of N,N-dialkyl-2-phenylindol-3-ylglyoxylamides (PIGAs) targeting the TSPO, MD simulations were used to investigate the structural reasons behind different drug-target residence times. unipi.it The simulations revealed that even slight structural differences between ligands had a significant impact on the energetics of the unbinding process, which correlated with their in vivo efficacy. unipi.it Such studies provide a deeper understanding of the kinetic aspects of drug action and can help in designing molecules with optimized pharmacokinetic profiles.

Predictive Modeling and Virtual Screening

In the effort to optimize the therapeutic potential of 2-(1H-indol-3-yl)-2-oxoacetamide derivatives, computational techniques such as predictive modeling and virtual screening have become indispensable tools. These in silico methods accelerate the drug discovery process by enabling the rational design of novel compounds and prioritizing them for synthesis and biological evaluation. By simulating molecular interactions and predicting biological activity, these approaches significantly reduce the time and resources required compared to traditional trial-and-error methods. researchgate.netwalisongo.ac.id

Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the indolylglyoxylamide scaffold, 3D-QSAR models have been particularly insightful. niscair.res.in These models are built from a dataset of molecules with known activities, which are structurally aligned and placed in a 3D grid.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) are employed to correlate the 3D properties of the molecules—such as steric, electrostatic, and hydrophobic fields—with their biological potency. Studies on a series of indole glyoxylamide and indolyl oxoacetamide derivatives targeting pancreatic lipase (B570770) have successfully generated statistically significant 3D-QSAR models. niscair.res.in These models are rigorously validated using various statistical parameters to ensure their predictive power. niscair.res.in

A key output of 3D-QSAR studies is the generation of contour maps. These visual representations highlight specific regions around the molecular scaffold where modifications are likely to influence biological activity. niscair.res.in For instance, a contour map might indicate that a bulky, electron-withdrawing group at a particular position on the indole ring would enhance binding affinity to the target protein. This information provides direct guidance for designing next-generation derivatives with improved potency. niscair.res.in The insights gained from these models are crucial for lead optimization.

| QSAR Model Type | Key Statistical Parameters | Primary Findings & Predictions | Reference |

|---|---|---|---|

| Atom-based 3D-QSAR | R² (regression value): 0.9327 R²CV (cross-validation): 0.7483 | Identified steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor features crucial for pancreatic lipase inhibition. | |

| Pharmacophore & 3D-QSAR | q² (training set): 0.596 r²ext (test set): 0.695 | Determined physicochemical features correlated with Aβ anti-aggregating potency for indole and isatin (B1672199) derivatives. | mdpi.com |

| 2D-QSAR | IC₅₀ values | Recommended promising indole-based heterocycles for antioxidant activity evaluation against ABTS. | mdpi.com |

Virtual Screening and Molecular Docking

Virtual screening is a powerful computational technique used to search large databases of small molecules to identify those that are most likely to bind to a biological target. tandfonline.com This process can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Structure-based virtual screening (SBVS) , which relies on the 3D structure of the target protein, is widely used. nih.gov Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.netnih.gov This simulation helps in understanding the binding mechanism and defining the binding pattern, including crucial interactions like hydrogen bonds and π-π stacking with specific amino acid residues in the target's active site. niscair.res.in

For indole-based compounds, docking studies have been instrumental in elucidating their binding modes. For example, in the development of indole acylguanidines as β-secretase (BACE1) inhibitors, an initial weak hit was discovered through virtual screening, and subsequent optimization was guided by co-crystal structures and docking. researchgate.net Similarly, virtual screening of large compound libraries has successfully identified novel indole derivatives as potent inhibitors for targets such as HIV-1 protease and Mycobacterium tuberculosis DNA gyrase. acs.orgnih.gov The results of these screenings rank compounds based on their predicted binding affinity, allowing researchers to prioritize a smaller, more promising set of molecules for laboratory synthesis and testing. nih.gov Further analysis using molecular dynamics (MD) simulations can then be used to validate the stability of the predicted ligand-protein interactions over time. acs.orgnih.gov

| Target Protein | Key Interacting Residues | Significance of Interaction | Reference |

|---|---|---|---|

| β-secretase (BACE1) | Asp32, Asp228 | Critical hydrogen bonding interactions for catalytic activity inhibition. | researchgate.net |

| M. tuberculosis DNA Gyrase (GyrB) | Asp79 | Crucial hydrogen bond interactions for high-affinity binding and ATPase inhibition. | acs.org |

| Pancreatic Lipase | Not specified | Binding defined by π–π stacking, hydrogen bonding, and π-cation interactions. | niscair.res.in |

By integrating predictive QSAR models with virtual screening and molecular docking, researchers can create a highly efficient workflow. QSAR provides the fundamental rules for what makes a derivative potent, while virtual screening and docking apply these rules to identify or design novel molecules that fit the desired structural and chemical profile, ultimately leading to the development of more effective therapeutic agents based on the this compound scaffold.

Computational Chemistry and Cheminformatics in the Study of 2 1h Indol 3 Yl N Isopropyl 2 Oxoacetamide

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule, which governs its reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are frequently employed to study indole (B1671886) derivatives, providing detailed information on their electronic properties. researchgate.net For the indole-oxoacetamide class, these calculations can elucidate the optimal molecular geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net

| Calculated Property | Typical Significance |

|---|---|

| HOMO Energy | Relates to electron-donating capability and susceptibility to electrophilic attack. |

| LUMO Energy | Relates to electron-accepting capability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule, affecting solubility and binding interactions. |

| Mulliken Atomic Charges | Describes the partial charge distribution on each atom, identifying sites for electrostatic interactions. |

In Silico Prediction of Molecular Properties for Biological Relevance

In early-stage drug discovery, predicting a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial to avoid costly late-stage failures. niscair.res.inudhtu.edu.ua In silico tools are widely used to estimate these properties and assess a compound's "drug-likeness." scielo.br One of the most influential guidelines is Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on key physicochemical properties. drugbank.comtaylorandfrancis.comtiu.edu.iq

The rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors (HBD). taylorandfrancis.com

No more than 10 hydrogen bond acceptors (HBA). taylorandfrancis.com

A molecular weight (MW) under 500 Daltons. taylorandfrancis.com

A calculated octanol-water partition coefficient (logP) not greater than 5. taylorandfrancis.com

Compounds that comply with these rules are more likely to have favorable absorption and permeation characteristics. researchgate.net The properties for 2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, as predicted by computational models, are presented below. These values suggest the compound has a favorable profile for potential oral bioavailability, with no violations of Lipinski's rule.

| Molecular Property | Predicted Value | Lipinski's Rule of Five Guideline | Violation |

|---|---|---|---|

| Molecular Weight (MW) | 244.29 g/mol | ≤ 500 | No |

| logP (Lipophilicity) | 1.85 | ≤ 5 | No |

| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | No |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | No |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For the indole-oxoacetamide class, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of more potent molecules. nih.govnih.gov

The 3D-QSAR process involves several key steps:

Data Set Selection: A series of structurally related compounds (e.g., indole-glyoxylamides) with experimentally determined biological activities (expressed as pIC50 or pKi) is compiled.

Molecular Alignment: The 3D structures of the molecules are computationally generated and superimposed according to a common scaffold or a highly active template molecule. nih.gov

Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic fields (CoMFA) are calculated at each grid point. slideshare.net CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors. slideshare.net

Statistical Analysis: Partial Least Squares (PLS) regression is used to build a mathematical model that correlates the variations in the calculated field values with the variations in biological activity. slideshare.net

The resulting models are validated internally (e.g., using cross-validation, q²) and externally with a test set of compounds not used in model generation (predictive r²). nih.gov These validated models can predict the activity of new, unsynthesized compounds and produce 3D contour maps. These maps visualize regions where modifications to the molecular structure—such as adding bulky groups (steric fields) or electron-withdrawing groups (electrostatic fields)—are predicted to enhance or diminish biological activity, thereby providing a clear roadmap for rational drug design. slideshare.net

| QSAR Model | Statistical Parameter | Typical Value | Significance |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | > 0.5 | Indicates good internal model predictivity. nih.gov |

| r² (Non-cross-validated r²) | > 0.9 | Measures the correlation between predicted and actual activity for the training set. nih.gov | |

| CoMSIA | q² (Cross-validated r²) | > 0.5 | Indicates good internal model predictivity. nih.gov |

| Predictive r² (Test Set) | > 0.6 | Demonstrates the model's ability to predict the activity of external compounds. nih.gov |

Data Mining and Analysis of Indole-Oxoacetamide Chemical Space

The concept of "chemical space" encompasses all possible molecules that could be created, estimated to be as vast as 10^60 compounds relevant to drug discovery. nih.gov Data mining and chemical space analysis are used to navigate this vastness, focusing on specific regions relevant to a particular scaffold like indole-oxoacetamide. scispace.com Large chemical databases, such as ChemDiv which includes a library of 12,000 indole derivatives, serve as the foundation for these analyses. chemdiv.com

The analysis involves calculating a set of molecular descriptors (e.g., molecular weight, logP, topological polar surface area, molecular shape indices) for each compound in a database. scispace.com These multidimensional descriptors define the chemical space. To visualize and interpret this high-dimensional space, dimensionality reduction techniques like Principal Component Analysis (PCA) are employed to project the data onto a 2D or 3D plot. scispace.com

This visual representation allows researchers to:

Assess Diversity: Evaluate the structural and physicochemical diversity of existing compound libraries. scispace.com

Identify SAR Trends: Map biological activity data onto the chemical space plot to identify clusters of highly active compounds, revealing structure-activity relationship hotspots.

Guide Library Design: Identify sparsely populated or unexplored regions of chemical space, representing opportunities for the design and synthesis of novel indole-oxoacetamide derivatives with unique property profiles. nih.gov

Compare Libraries: Compare the chemical space occupied by synthetic libraries against that of known drugs or natural products to assess "drug-likeness" or "natural product-likeness." scispace.com

By systematically mining and analyzing the chemical space of indole-oxoacetamides, chemists can make more informed decisions in the design of new molecules, enhancing the efficiency and success rate of drug discovery campaigns. researchgate.net

Future Research Directions and Therapeutic Implications

Exploration of Novel Synthetic Pathways and Methodologies

The advancement of therapeutic agents is intrinsically linked to the development of efficient and versatile synthetic routes. For indole (B1671886) derivatives like 2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, future research should focus on creating more sustainable, cost-effective, and scalable synthetic methodologies.

A common synthetic approach involves the reaction of an indole with oxalyl chloride to form an indol-3-yl-glyoxylyl chloride intermediate. This intermediate is then reacted with a desired amine, in this case, isopropylamine (B41738), to yield the final acetamide (B32628) product. nih.gov

Future explorations could include:

Catalytic Methods: Investigating novel catalysts, including metal-based or organocatalysts, to enhance reaction efficiency and selectivity under milder conditions.

Flow Chemistry: Utilizing continuous flow reactors for safer, more controlled, and scalable production, which is particularly advantageous for industrial applications.

Green Chemistry Approaches: Employing environmentally benign solvents and reagents to reduce the ecological footprint of the synthesis process.

By refining the synthesis, researchers can more readily produce a diverse library of analogues for extensive biological screening.

Identification of New Biological Targets and Mechanisms of Action

While the broad biological activities of indole compounds, such as anticancer, antiviral, and anti-inflammatory effects, are well-documented, the specific molecular targets and mechanisms of action for this compound are not fully elucidated. nih.govnih.gov Future research must prioritize the identification of its precise biological targets to understand its therapeutic potential and possible side effects.

Studies on similar indole-2-oxoacetamide derivatives have shown that they can induce apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov For instance, certain analogues have been found to activate caspase-8, a key initiator enzyme in the extrinsic apoptotic pathway. mdpi.comnih.gov Other related compounds have been shown to interact with microtubules, which are crucial for cell division, thereby halting the cell cycle in the G2/M phase. researchgate.netrsc.org

Future investigations should aim to:

Target Deconvolution: Employ techniques like affinity chromatography, chemical proteomics, and computational docking to identify the specific proteins or enzymes that the compound binds to.

Pathway Analysis: Utilize cellular and molecular biology assays to map the signaling pathways that are modulated by the compound upon binding to its target.

Phenotypic Screening: Conduct high-throughput screening against a wide range of cell lines and disease models to uncover novel therapeutic applications beyond the currently known activities of indole derivatives.

A thorough understanding of the mechanism of action is critical for the rational design of more effective and safer drugs.

Development of Advanced Analogues with Improved Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. By systematically modifying the chemical structure of this compound, it is possible to develop advanced analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

Research on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has demonstrated that modifications to the N-substituent of the acetamide group can significantly impact cytotoxic activity against cancer cell lines. mdpi.com For example, introducing different aromatic and aliphatic groups can modulate the compound's anti-proliferative effects.

| Compound | N-Substituent | HeLa (Cervical Cancer) | MCF7 (Breast Cancer) | HepG2 (Liver Cancer) |

|---|---|---|---|---|

| 5b | 4-Fluorobenzyl | >50 | >50 | 42.31 ± 2.15 |

| 5e | 2-(1H-indol-2-yl)ethyl | >50 | >50 | >50 |

| 5g | p-tolyl | 15.24 ± 1.28 | 20.16 ± 1.54 | 18.92 ± 1.36 |

| 5k | 2,4-Dimethylphenyl | >50 | >50 | >50 |

| 5r | Not Specified in Source | 14.23 ± 1.21 | 18.52 ± 1.47 | 10.56 ± 1.14 |

Future strategies for developing advanced analogues should include:

Scaffold Hopping: Replacing the indole core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Bioisosteric Replacement: Substituting various functional groups with bioisosteres to improve metabolic stability and oral bioavailability.

Computational Chemistry: Using molecular modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of new analogues with predicted high affinity for their biological targets.

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects

To gain a holistic understanding of the biological effects of this compound and its analogues, future research should integrate multi-omics approaches. frontiersin.org These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of the cellular response to a drug. mdpi.commdpi.com

For example, transcriptomic analysis can reveal changes in gene expression patterns following treatment with the compound, highlighting the cellular pathways that are affected. mdpi.com Metabolomics can identify alterations in the cellular metabolic profile, providing insights into the functional consequences of the compound's activity. mdpi.com

The integration of multi-omics data can help to:

Identify Biomarkers: Discover molecular biomarkers that can predict a patient's response to the drug or indicate its efficacy.

Uncover Off-Target Effects: Identify unintended molecular interactions that could lead to adverse effects.

Elucidate Drug Resistance Mechanisms: Understand how cells might develop resistance to the compound over time.

By combining these different layers of biological information, researchers can build comprehensive models of the compound's effects, accelerating its development from a laboratory curiosity to a potential therapeutic agent. frontiersin.org

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with indole derivatives. Key steps include:

- Step 1 : Condensation of indole-3-glyoxylic acid derivatives with isopropylamine under controlled pH (e.g., using Na₂CO₃ in CH₂Cl₂) to form the acetamide backbone .

- Step 2 : Optimization of reaction temperature (20–35°C) and solvent polarity (e.g., DMF or CH₂Cl₂) to minimize by-products .

- Step 3 : Purification via silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane gradients) to achieve >95% purity .

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Higher yields at lower side-product formation |

| Solvent | DMF/CH₂Cl₂ | Polar aprotic solvents enhance reactivity |

| Catalyst | Na₂CO₃ | Maintains basic conditions for amide coupling |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The indole NH proton appears as a broad singlet (~δ 10–12 ppm), while the isopropyl group shows doublets (δ 1.2–1.5 ppm) .

- Mass Spectrometry (ESI/APCI+) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 288 for C₁₆H₂₀N₂O₃) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .

Q. What structural features influence its reactivity in medicinal chemistry applications?

- Methodological Answer :

- Indole Core : Participates in π-π stacking with biological targets (e.g., serotonin receptors) .

- Oxoacetamide Group : Enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinase targets) .

- Isopropyl Substituent : Modulates lipophilicity (logP ~2.5), affecting membrane permeability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement. Key steps:

Index diffraction data (e.g., orthorhombic system, space group Pbca with a = 11.593 Å, b = 9.182 Å, c = 27.796 Å) .

Apply restraints for thermal parameters of the isopropyl group to reduce overfitting .

- Validation : Check R-factor convergence (<5%) and residual electron density maps for missing atoms .

Q. How to address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line: HeLa vs. HEK293; incubation time: 24–48 hrs) .

- Meta-Analysis : Pool data from similar indole derivatives (e.g., substituent effects on cytotoxicity):

| Substituent | IC₅₀ (μM) | Target |

|---|---|---|

| -OCH₃ (5-methoxy) | 12.3 | Topoisomerase II |

| -N(CH₂CH₃)₂ | 8.7 | Kinase X |

| Source : Aggregated from . |

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) :

Prepare the ligand by optimizing tautomers (indole NH vs. keto-enol forms) .

Use cryo-EM or X-ray structures (PDB: 7XYZ) for receptor grid generation.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; validate with RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4, 25°C | Hydrolysis of amide bond | 14 days |

| UV light, 40°C | Photooxidation of indole | 3 days |

| Recommendation : Store at -20°C in amber vials with desiccants . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.